N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chlorinated aromatic compound featuring a pyrazole-carboxamide core linked to a 4-chloro-2-(2-chlorobenzoyl)phenyl group. This structure combines halogenated aromatic moieties with a heterocyclic pyrazole ring, a design commonly seen in bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-2-24-10-9-17(23-24)19(26)22-16-8-7-12(20)11-14(16)18(25)13-5-3-4-6-15(13)21/h3-11H,2H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKJGKMMRVVABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The chlorobenzoyl group is introduced via Friedel-Crafts acylation. Starting with 4-chloro-2-nitrobenzene, reaction with 2-chlorobenzoyl chloride in the presence of AlCl₃ yields 4-chloro-2-(2-chlorobenzoyl)nitrobenzene. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) produces the aniline intermediate.
Key Reaction Conditions :
Alternative Pathway: Ullmann Coupling
For substrates sensitive to Friedel-Crafts conditions, Ullmann coupling between 4-chloro-2-iodoaniline and 2-chlorobenzoic acid derivatives has been explored. Copper(I) iodide and 1,10-phenanthroline facilitate this transformation, though yields are modest (~60%) due to competing dehalogenation.
Synthesis of 1-Ethyl-1H-Pyrazole-3-Carboxylic Acid
Cyclocondensation of β-Ketoesters
Ethyl hydrazine reacts with ethyl 3-oxobutanoate in ethanol under reflux to form 1-ethyl-1H-pyrazole-3-carboxylate. Acidic hydrolysis (HCl, H₂O) converts the ester to the carboxylic acid.
Optimization Insights :
Direct Alkylation of Pyrazole
An alternative route involves alkylating pyrazole-3-carboxylic acid with ethyl iodide in the presence of potassium carbonate. However, this method suffers from poor regioselectivity, yielding a mixture of N1- and N2-ethyl isomers. Chromatographic separation is required, reducing practicality.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 1-ethyl-1H-pyrazole-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in anhydrous DMF facilitates coupling with 4-chloro-2-(2-chlorobenzoyl)aniline. This method, adapted from similar pyrazole-3-carboxamide syntheses, achieves yields of 72–78% after purification via recrystallization.
Critical Parameters :
CDI Activation
Using carbonyl diimidazole (CDI) as an activating agent in THF improves reaction scalability. The intermediate acyl imidazole is reacted with the aniline derivative at 50°C, yielding the amide in 65% yield. While slightly less efficient than EDCI/HOBT, this method reduces side product formation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). The latter is preferred for large-scale synthesis due to higher reproducibility.
Spectroscopic Validation
- ¹H NMR : Distinct signals for the ethyl group (δ 1.35 ppm, triplet; δ 4.15 ppm, quartet) and pyrazole protons (δ 6.82 ppm, singlet).
- IR : Stretching vibrations at 1656 cm⁻¹ (C=O) and 1540 cm⁻¹ (N–H bend).
- MS : Molecular ion peak at m/z 403.07 (M+H⁺).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDCI/HOBT coupling | 78 | 98 | High |
| CDI activation | 65 | 97 | Moderate |
| Ullmann coupling route | 60 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amide or thioether derivatives.
Scientific Research Applications
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Analog 1’s 2,4-dichlorophenyl group further increases receptor-binding affinity, as seen in its nanomolar CB1 activity .
Pyrazole Substitutions : The 1-ethyl group in the target compound may improve metabolic stability over methyl groups (Analog 1) but reduce steric hindrance compared to bulkier groups like trifluoromethyl (Analog 2) .
Bioactivity : Pyrazole-carboxamides with pyridyl or trifluoromethyl substituents (Analogs 1 and 2) exhibit strong receptor antagonism or agrochemical activity, suggesting the target compound could share similar mechanisms .
Physicochemical and Pharmacokinetic Properties
Lipophilicity, a critical determinant of bioavailability, was assessed via HPLC-derived log k values for related compounds . The target compound’s predicted log k aligns with highly lipophilic analogs (e.g., log k = 4.5–5.0), which may enhance tissue penetration but pose challenges for aqueous solubility. In contrast, Analog 1’s lower log k (3.8) correlates with its optimized receptor-binding profile .
Biological Activity
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H15Cl2N3O
- Molecular Weight : 353.23 g/mol
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit notable antitumor properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-15 (Colon cancer) | 15.6 | |
| DU-145 (Prostate cancer) | 12.3 | |
| NCI-H23 (Lung cancer) | 10.5 |
These findings suggest that the compound may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6:
This activity suggests that this compound may be useful in treating inflammatory diseases.
The precise mechanism of action for this compound involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in inflammation and cancer progression, such as p38 MAPK and MK2, which are crucial for TNFα synthesis .
- Induction of Apoptosis : Studies indicate that pyrazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death .
- Cytotoxic Effects : The ability to disrupt cellular processes in tumor cells contributes to its cytotoxic effects, making it a candidate for further development in cancer therapeutics .
Case Studies
Several studies have focused on the biological activities of pyrazole derivatives, including this compound:
- Study on Anticancer Activity : A study reported that derivatives similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines, supporting its potential as an anticancer agent .
- Inflammation Model Study : In a murine model of inflammation, the compound significantly reduced symptoms associated with inflammatory responses, indicating its therapeutic potential in conditions like rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
